molecular formula C14H16Cl2N2O2S B2647085 N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide CAS No. 1436292-31-7

N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide

Cat. No. B2647085
CAS RN: 1436292-31-7
M. Wt: 347.25
InChI Key: BEHKINSTVHWNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide, also known as CTB or Compound 10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CTB is a potent and selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.

Mechanism of Action

N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins that are critical for the regulation of gene expression. This leads to a reduction in the expression of genes that are critical for disease progression, including those involved in cell proliferation, survival, and inflammation. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to be a potent and selective inhibitor of BRD4, making it a promising candidate for the development of new therapies for various diseases.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction in inflammatory cytokine production. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has also been shown to inhibit the replication of several viruses, including HIV-1 and dengue virus. These effects make N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide a promising candidate for the development of new therapies for various diseases.

Advantages and Limitations for Lab Experiments

N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has several advantages for lab experiments, including its high potency and selectivity for BRD4, making it a suitable candidate for further research. However, N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide also has some limitations, including its relatively low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the research on N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide, including the development of new analogs with improved pharmacological properties, the evaluation of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide in preclinical models of various diseases, and the identification of new therapeutic targets for N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide. Additionally, the development of new methods for the delivery of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide to target tissues and cells could also enhance its therapeutic potential. Overall, the research on N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has the potential to lead to the development of new therapies for various diseases, making it an exciting area of research.

Synthesis Methods

The synthesis of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide involves several steps, including the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-cyanooxan-4-yl chloride to form an intermediate compound. This intermediate is then reacted with 4-aminobutanoic acid to form the final product, N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide. The synthesis of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. BRD4 plays a critical role in the regulation of gene expression, and its overexpression has been implicated in the development and progression of several diseases. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to inhibit the activity of BRD4, leading to a reduction in the expression of genes that are critical for disease progression. This makes N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide a promising candidate for the development of new therapies for these diseases.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(2,5-dichlorothiophen-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2S/c15-11-8-10(13(16)21-11)2-1-3-12(19)18-14(9-17)4-6-20-7-5-14/h8H,1-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHKINSTVHWNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CCCC2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide

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